3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO2S/c20-15-8-6-13(10-16(15)21)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10,18,23H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKITPFQRDMXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives, known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C19H15F2NO2S
- Molecular Weight : 359.39 g/mol
- IUPAC Name : 3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Histone Deacetylase Inhibition : The compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in cancer progression. In particular, derivatives similar to this compound have shown promising results in inhibiting HDAC1 and HDAC8, leading to antiproliferative effects in cancer cell lines .
- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that compounds with similar structures can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, particularly breast cancer cells (MDA-MB-231). This is achieved through the modulation of key proteins such as p21, caspase-3, and Bcl-x(L) .
Anticancer Activity
The following table summarizes the anticancer activity of related compounds that may provide insights into the potential effects of this compound.
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5j | HDAC1 | < 0.1 | HDAC inhibition leading to apoptosis |
| 5j | MDA-MB-231 | < 10 | Cell cycle arrest at G2/M phase |
| Similar Compound | MMP2 | Not specified | Inhibition of invasion in cancer cells |
Case Studies
- In Vitro Studies : A study evaluated a series of N-hydroxybenzamide derivatives for HDAC inhibition. The thiophene-substituted derivative (similar to our compound) exhibited superior inhibition compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
- Antiproliferative Effects : In another study focusing on breast cancer cell lines, compounds structurally related to this compound demonstrated significant antiproliferative activity, with IC50 values indicating effective concentrations for inducing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Heterocyclic Core : The target’s thiophene differs from triazoles and oxadiazoles , which are associated with antifungal and antiviral activities, respectively. Thiophenes may offer improved pharmacokinetics due to reduced polarity.
- Fluorination : The 3,4-difluoro motif aligns with compounds like sulfentrazone , where fluorine enhances target binding and stability.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
- Target Compound : Expected IR bands include C=O (~1680 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹). The absence of S-H bands (~2500–2600 cm⁻¹) would confirm thiophene stability .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).
- Optimize stoichiometry to minimize side products (e.g., dimerization of thiophene intermediates).
Advanced: How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
Answer:
Advanced optimization strategies include:
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective thiophene functionalization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining high yield (>85%) .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition dynamically.
- Hazard Mitigation : Conduct thorough risk assessments for exothermic steps (e.g., acylation) and use controlled temperature settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
